2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:
2-Methoxy-5-(trifluoromethyl)aniline+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst or elevated temperatures.
Thiols: React with the isocyanate group to form thiocarbamates, typically under ambient conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through isocyanate-based conjugation techniques.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Applied in the production of specialty polymers, coatings, and adhesives due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
2-Isocyanato-1-methoxybenzene: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Isocyanato-4-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Isocyanato-1-methoxy-2-(trifluoromethyl)benzene: Positional isomer with different reactivity and applications.
Uniqueness: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVJIXUIXHEGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475170 | |
Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-75-3 | |
Record name | Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16588-75-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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